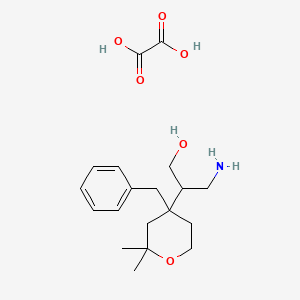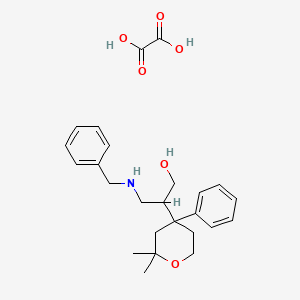
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid
Übersicht
Beschreibung
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid, also known as AG1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer research and therapy.
Wirkmechanismus
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of tyrosine residues on the receptor and downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling for survival.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative and proapoptotic effects on various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been reported to inhibit angiogenesis and invasion, which are critical processes for tumor growth and metastasis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid is its specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other tyrosine kinases. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, this compound has a relatively short half-life and poor solubility, which can limit its effectiveness in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the development and application of 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid. One area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibition, which could improve patient selection for targeted therapy. Another direction is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Finally, this compound and other EGFR inhibitors could be combined with immunotherapy or other targeted therapies to enhance their efficacy and overcome resistance mechanisms.
Wissenschaftliche Forschungsanwendungen
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the suppression of tumor growth and metastasis.
Eigenschaften
IUPAC Name |
5-amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(2)19-12-5-3-10(4-6-12)11(7-13(15)16)8-14(17)18/h3-6,9,11H,7-8H2,1-2H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGDMWWMAHGTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetyl]morpholine](/img/structure/B3830533.png)


![4-{2-[(4-methoxybenzyl)amino]ethyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B3830548.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)
![2-(8-hexyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B3830576.png)

![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)



